molecular formula C21H21NO6 B1673436 Hydrastine CAS No. 118-08-1

Hydrastine

Cat. No.: B1673436
CAS No.: 118-08-1
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-UHFFFAOYSA-N
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Description

Hydrastine is an isoquinoline alkaloid that was discovered in 1851 by Alfred P. Durand . . This compound has been used historically for its medicinal properties, including its role as a haemostatic agent.

Mechanism of Action

Target of Action

Hydrastine is an isoquinoline alkaloid discovered in 1851 . It’s primarily found in Hydrastis canadensis and other plants of the family Ranunculaceae .

Biochemical Pathways

It’s known that this compound is derived from two molecules of tyrosine . This suggests that this compound may influence the tyrosine metabolic pathway.

Pharmacokinetics

This compound exhibits a rapid and extensive metabolism . After an oral dose of a goldenseal supplement containing this compound, the maximal serum concentration (Cmax) was found to be 225 ± 100 ng/ml, Tmax was 1.5 ± 0.3 hours, and the area under the curve was 6.4 ± 4.1 ng⋅h/ml⋅kg . The elimination half-life was 4.8 ± 1.4 hours . These pharmacokinetic properties suggest that this compound is quickly absorbed and metabolized in the body, impacting its bioavailability.

Result of Action

It’s known that some metabolites of this compound may have pharmacological activity

Action Environment

It’s known that the presence of this compound varies in different plants of the family ranunculaceae . This suggests that environmental factors such as soil composition, climate, and other growing conditions could potentially influence the concentration of this compound in these plants, thereby affecting its availability for therapeutic use.

Biochemical Analysis

Biochemical Properties

Hydrastine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to act as a potent competitive antagonist at mammalian GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Additionally, this compound interacts with various biomolecules, including dopamine and tyrosine, which are precursors in its biosynthesis . These interactions are essential for its biological activity and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated antitumor activity against human lung adenocarcinoma cells, indicating its potential to modulate cell proliferation and apoptosis . Furthermore, this compound’s interaction with GABA A receptors suggests its role in modulating neuronal activity and neurotransmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound’s competitive antagonism at GABA A receptors is a key aspect of its mechanism of action . This interaction inhibits the binding of GABA, leading to altered neuronal activity. Additionally, this compound’s biosynthesis involves the incorporation of tyrosine and dopamine, highlighting its role in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products, such as hydrastinine, also exhibit biological activity . Long-term studies have indicated that this compound can maintain its biological effects, including its antitumor activity, over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert therapeutic effects, such as antitumor activity and modulation of neurotransmission . High doses of this compound may lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The biosynthesis of this compound involves the incorporation of tyrosine and dopamine, which are converted into the isoquinoline alkaloid structure . These metabolic pathways are essential for the production and regulation of this compound’s biological activity. Additionally, this compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its localization and accumulation in target tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, such as GABA A receptors in neuronal cells. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of hydrastine was reported by Sir Robert Robinson and co-workers in 1931 . The synthesis involves several key steps:

    Alkylation Reaction: Starting from a simple phenylbromide variant, an alkylation reaction with lithium methylisocyanide forms the isocyanide intermediate.

    Passerini Reaction: The isocyanide intermediate reacts with opianic acid, initiating an intramolecular Passerini reaction to form the key lactonic amide intermediate.

    Ring-Closure Reaction: The tetrahydro-isoquinolin ring is formed by a ring-closure reaction under dehydration conditions using phosphorus oxychloride.

    Catalyzed Hydrogenation: A catalyzed hydrogenation using platinum dioxide as the catalyst.

    Reductive Amination: Finally, the N-methyl group is installed via a reductive amination reaction with formaldehyde.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Hydrastis canadensis. The plant material is processed to isolate this compound along with other alkaloids such as berberine .

Chemical Reactions Analysis

Hydrastine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydrastinine and other derivatives with modified biological activities .

Scientific Research Applications

Hydrastine has a wide range of scientific research applications:

Comparison with Similar Compounds

Hydrastine is structurally similar to other isoquinoline alkaloids such as berberine and canadine . this compound is unique in its specific pharmacological properties and its historical use as a haemostatic agent. Other similar compounds include:

This compound’s unique combination of structural features and biological activities makes it a valuable compound for scientific research and medicinal use.

Properties

IUPAC Name

6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUTXVTYJDCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859216
Record name 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73554-66-2, 118-08-1
Record name 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrastine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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